sodium;iodate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase). The process involves the following steps:

Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

Cyclization: The liquefied starch is treated with CGTase, which catalyzes the formation of cyclodextrins.

Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated using techniques such as crystallization, chromatography, or membrane filtration.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving continuous production systems. Key steps include:

Starch Liquefaction: Using high-temperature and high-pressure conditions to gelatinize and hydrolyze starch.

Enzymatic Conversion: Adding CGTase to the liquefied starch to produce cyclodextrins.

Purification: Employing advanced separation techniques to isolate and purify the desired cyclodextrin.

Análisis De Reacciones Químicas

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Cyclodextrins can undergo substitution reactions to introduce functional groups, enhancing their inclusion complex formation.

Common Reagents and Conditions

Oxidation: Reagents such as sodium periodate or hydrogen peroxide are used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like acetic anhydride or succinic anhydride are used for acetylation or succinylation, respectively.

Major Products

Oxidized Cyclodextrins: These derivatives have applications in drug delivery and as catalysts.

Reduced Cyclodextrins: These are used in various industrial applications.

Substituted Cyclodextrins: These derivatives enhance the solubility and stability of guest molecules.

Aplicaciones Científicas De Investigación

Cyclodextrins have a wide range of applications in scientific research:

Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

Biology: Employed in the study of enzyme kinetics and protein folding.

Medicine: Utilized in drug delivery systems to improve the bioavailability of pharmaceuticals.

Industry: Applied in food, cosmetics, and environmental industries for encapsulation and stabilization of active ingredients.

Mecanismo De Acción

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins traps hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of guest molecules. Cyclodextrins can also modulate the release rate of encapsulated drugs, making them valuable in controlled drug delivery systems.

Comparación Con Compuestos Similares

Similar Compounds

Alpha-Cyclodextrin: Composed of six glucose units.

Beta-Cyclodextrin: Composed of seven glucose units.

Gamma-Cyclodextrin: Composed of eight glucose units.

Uniqueness

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property is not commonly found in other oligosaccharides. The size of the cyclodextrin cavity determines the type of guest molecules it can encapsulate, making each type of cyclodextrin (alpha, beta, gamma) suitable for different applications.

Propiedades

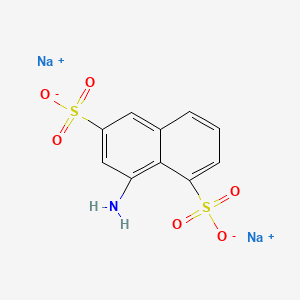

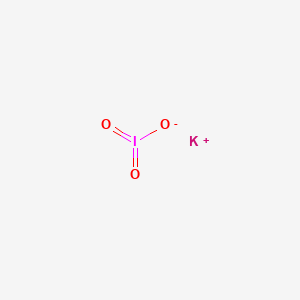

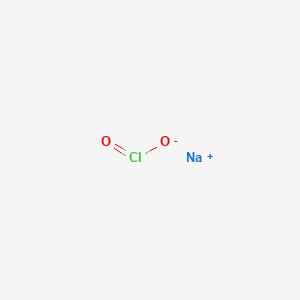

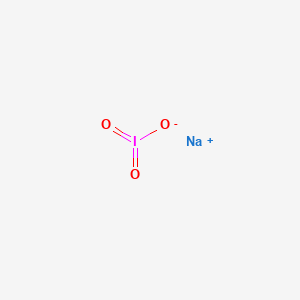

IUPAC Name |

sodium;iodate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCBONOLBHEDIL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]I(=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

INaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.892 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.